molecular formula C16H14N2O2 B5438900 N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide

Cat. No.: B5438900
M. Wt: 266.29 g/mol
InChI Key: KNEKJJKZERAOSH-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is a chemical compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-4-3-5-12(8-10)16-18-14-7-6-13(17-11(2)19)9-15(14)20-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEKJJKZERAOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide typically involves the condensation of 3-methylphenylamine with 2-aminophenol to form the benzoxazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide
  • N-(3-methylphenyl)acetamide
  • N-(2-methylphenyl)acetamide

Uniqueness

N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide is unique due to the specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.

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